molecular formula C24H27P B153670 Tris(2,4-dimethylphenyl)phosphine CAS No. 49676-42-8

Tris(2,4-dimethylphenyl)phosphine

Cat. No.: B153670
CAS No.: 49676-42-8
M. Wt: 346.4 g/mol
InChI Key: XDHRVAHAGMMFMC-UHFFFAOYSA-N
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Description

Tris(2,4-dimethylphenyl)phosphine is an organophosphorus compound with the chemical formula (C6H3(CH3)2)3P. It is a tertiary phosphine, characterized by the presence of three 2,4-dimethylphenyl groups attached to a central phosphorus atom. This compound is widely used as a ligand in various chemical reactions, particularly in catalysis and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2,4-dimethylphenyl)phosphine can be synthesized using Grignard reagents and chlorophosphines. The reaction involves the interaction of 2,4-dimethylphenylmagnesium bromide with phosphorus trichloride, followed by purification to obtain the desired product .

Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the use of organic solvents such as n-hexane. The process includes the reaction of 2,4-xylylboronic acid with triethylaminoborane under a nitrogen atmosphere to form a precursor compound, which is then hydrogenated to yield the final product .

Chemical Reactions Analysis

Types of Reactions: Tris(2,4-dimethylphenyl)phosphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tris(2,4-dimethylphenyl)phosphine primarily involves its role as a ligand in catalysis. The compound coordinates with metal centers, facilitating various catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the catalytic intermediate and enhancing the reaction rate . This coordination can influence molecular targets and pathways, leading to efficient catalytic cycles .

Comparison with Similar Compounds

  • Tris(2,4,6-trimethoxyphenyl)phosphine
  • Tris(4-methoxyphenyl)phosphine
  • Tris(3,5-dimethylphenyl)phosphine
  • Tris(o-tolyl)phosphine

Comparison: Tris(2,4-dimethylphenyl)phosphine is unique due to its specific substitution pattern on the phenyl rings, which can influence its steric and electronic properties. Compared to other similar compounds, it offers distinct reactivity and selectivity in catalytic processes. For instance, tris(2,4,6-trimethoxyphenyl)phosphine has different electronic properties due to the presence of methoxy groups, which can affect its performance in certain reactions .

Biological Activity

Tris(2,4-dimethylphenyl)phosphine (commonly referred to as TXP-2,4) is a phosphine compound with significant applications in catalysis and organic synthesis. Its unique structural properties and reactivity make it an important ligand in various chemical reactions. This article explores its biological activity, focusing on its role in catalysis, potential therapeutic applications, and associated safety concerns.

  • Molecular Formula : C24_{24}H27_{27}P
  • Molar Mass : 346.44 g/mol
  • CAS Number : 49676-42-8
  • Appearance : White powder
  • Melting Point : 157-158 °C
  • Storage Conditions : Inert atmosphere at room temperature

Catalytic Applications

This compound is primarily recognized for its role as a ligand in various catalytic processes. It has been utilized in metal-catalyzed reactions, particularly in the following areas:

  • C–O Bond Cleavage : Research indicates that TXP-2,4 can facilitate the cleavage of C–O bonds in organic compounds, which is crucial for the depolymerization of lignin and other complex polymers. This property is particularly valuable for recycling materials like epoxy resins and lignin-derived products .
  • Hydrogenation Reactions : The compound has been shown to enhance the efficiency of hydrogenation reactions, including the conversion of carbon dioxide into methanol. The effectiveness of TXP-2,4 in such transformations highlights its potential in sustainable chemistry .
  • Pharmaceutical Applications : Although primarily used as a catalyst, there is ongoing research into the use of phosphine ligands like TXP-2,4 in drug development. Its ability to stabilize metal complexes may lead to novel therapeutic agents .

Study 1: Lignin Model Compounds

A study investigated the catalytic activity of TXP-2,4 in the hydrogenolysis of lignin model compounds. The results demonstrated that TXP-2,4 facilitated efficient C–O bond disconnections, leading to the recovery of phenolic compounds essential for various industrial applications. The study utilized NMR spectroscopy to monitor reaction progress and confirmed that TXP-2,4 acted effectively as a precatalyst under specific conditions .

Study 2: Epoxy Resin Recycling

In another case study focused on recycling epoxy resins, researchers employed TXP-2,4 as part of a catalyst system that enabled the selective cleavage of C–O bonds within polymer matrices. This process not only recovered valuable monomers but also demonstrated the potential for TXP-2,4 to contribute to sustainable waste management practices in polymer industries .

Safety and Toxicological Profile

Despite its utility, this compound poses certain health risks:

  • Toxicity : Classified as harmful if swallowed (Risk Code R22), it can cause irritation to eyes and skin (Risk Code R36/37/38). Proper safety measures should be taken when handling this compound.
  • Handling Precautions : It is recommended to store TXP-2,4 under inert conditions and avoid exposure to moisture or air to prevent degradation.

Properties

IUPAC Name

tris(2,4-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27P/c1-16-7-10-22(19(4)13-16)25(23-11-8-17(2)14-20(23)5)24-12-9-18(3)15-21(24)6/h7-15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHRVAHAGMMFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)P(C2=C(C=C(C=C2)C)C)C3=C(C=C(C=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471940
Record name TRIS(2,4-DIMETHYLPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49676-42-8
Record name TRIS(2,4-DIMETHYLPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 49676-42-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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